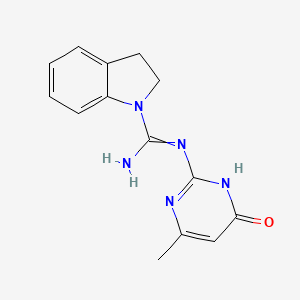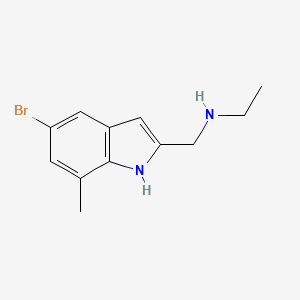
2-Quinoxalinol, 3-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalinol, 3-(trichloromethyl)- is an organic compound with the molecular formula C9H5Cl3N2O. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinol, 3-(trichloromethyl)- typically involves the chlorination of quinoxaline derivatives. One common method involves reacting quinoxaline derivatives with trichloromethyl carbonic ester in an organic solvent at temperatures ranging from 20°C to 150°C for 2 to 30 hours . Another method involves the reduction of 2-quinoxalinol-4-oxide compounds using hydrazine in the presence of a Raney catalyst and a hydroxide of an alkali metal or an alkaline earth metal .
Industrial Production Methods
Industrial production methods for 2-Quinoxalinol, 3-(trichloromethyl)- are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinoxalinol, 3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into other quinoxaline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Raney catalyst, and various organic solvents. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Quinoxalinol, 3-(trichloromethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Quinoxalinol, 3-(trichloromethyl)- and its derivatives involves interactions with molecular targets such as kinases. These interactions can inhibit kinase activity, affecting cell signaling pathways and leading to various biological effects. The compound’s structure allows it to bind to specific sites on the kinase, blocking its activity and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Quinoxalinone, 3-(trichloromethyl)-: Similar in structure but with different functional groups, leading to different chemical properties and applications.
3-(Trichloromethyl)quinoxalin-2-ol: Another closely related compound with similar applications and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
73855-49-9 |
|---|---|
Formule moléculaire |
C9H5Cl3N2O |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
3-(trichloromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) |
Clé InChI |
HYRAYGYUGOFLQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


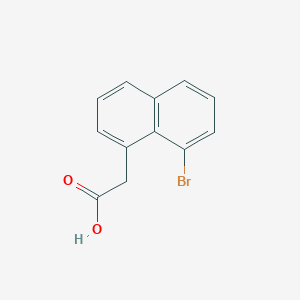
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)
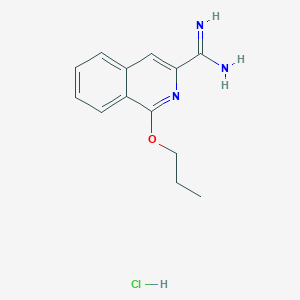

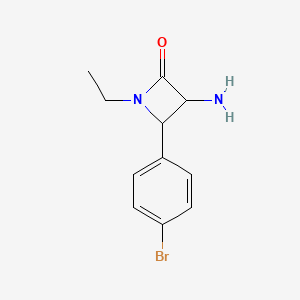

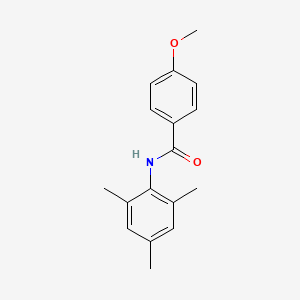
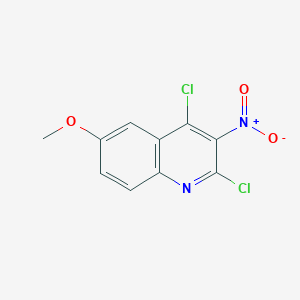
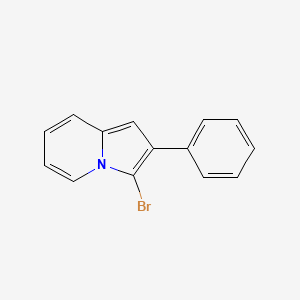
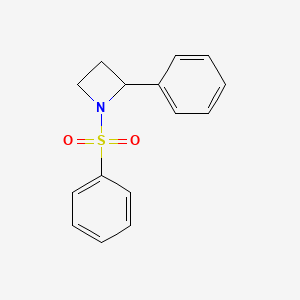
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
